![molecular formula C8H8N4O B3735034 7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one](/img/structure/B3735034.png)
7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one
Overview
Description
7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one, commonly known as 7,8-DHF, is a small molecule that has attracted significant attention due to its potential therapeutic applications in various neurological disorders. This molecule is known to interact with the TrkB receptor, which is a member of the tyrosine kinase receptor family. The TrkB receptor is involved in various cellular processes such as cell survival, differentiation, and synaptic plasticity.
Mechanism of Action
The mechanism of action of 7,8-DHF involves the activation of the TrkB receptor, which in turn activates various downstream signaling pathways such as the PI3K-Akt and MAPK-ERK pathways. These signaling pathways are involved in various cellular processes such as cell survival, differentiation, and synaptic plasticity.
Biochemical and Physiological Effects:
7,8-DHF has been shown to have various biochemical and physiological effects. It has been shown to promote neurogenesis and synaptic plasticity, improve cognitive function and memory, and protect against neuronal damage and apoptosis. Moreover, 7,8-DHF has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7,8-DHF in lab experiments is its specificity for the TrkB receptor, which allows for targeted activation of this receptor. Moreover, 7,8-DHF has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using 7,8-DHF is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several future directions for the research on 7,8-DHF. One area of interest is the potential therapeutic applications of 7,8-DHF in other neurological disorders such as stroke and traumatic brain injury. Moreover, there is a need for further studies to elucidate the molecular mechanisms underlying the neuroprotective effects of 7,8-DHF. Additionally, the development of more stable analogs of 7,8-DHF may overcome the limitations associated with its short half-life. Finally, the potential use of 7,8-DHF as a therapeutic agent in humans requires further investigation.
In conclusion, 7,8-DHF is a small molecule that has significant potential for the treatment of various neurological disorders. Its ability to activate the TrkB receptor and promote neurogenesis and synaptic plasticity makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
7,8-DHF has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The TrkB receptor is known to play a crucial role in the survival and differentiation of neurons, and its activation by 7,8-DHF has been shown to promote neurogenesis and synaptic plasticity. Moreover, 7,8-DHF has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression.
properties
IUPAC Name |
2,6,7,8-tetrahydropurino[7,8-a]pyrrol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-6-7(9-4-10-8)11-5-2-1-3-12(5)6/h4H,1-3H2,(H,9,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAAVZNFTAGUSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H,4H,6H,7H,8H-pyrrolo[1,2-g]purin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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